Cas no 4382-31-4 ((2S,4S)-4-Hydroxypiperidine-2-carboxylic acid)

(2S,4S)-4-Hydroxypiperidine-2-carboxylic acid is a chiral piperidine derivative with significant utility in pharmaceutical and organic synthesis. Its stereochemically defined structure, featuring hydroxyl and carboxylic acid functional groups at the 4- and 2-positions, respectively, makes it a valuable building block for the development of bioactive compounds, particularly in peptidomimetics and enzyme inhibitors. The rigid piperidine scaffold enhances conformational stability, while the hydroxyl group provides a handle for further derivatization. This compound is often employed in asymmetric synthesis and medicinal chemistry due to its high purity and well-characterized stereochemistry. Its compatibility with standard coupling reagents further underscores its versatility in complex molecular architectures.
(2S,4S)-4-Hydroxypiperidine-2-carboxylic acid structure
4382-31-4 structure
Product Name:(2S,4S)-4-Hydroxypiperidine-2-carboxylic acid
CAS No:4382-31-4
MF:C6H11NO3
MW:145.156441926956
CID:929197
PubChem ID:11019002
Update Time:2025-08-04

(2S,4S)-4-Hydroxypiperidine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid
    • MFCD09910306
    • SCHEMBL1512967
    • AG-F-54638
    • AKOS017344971
    • EN300-147788
    • 4382-31-4
    • DTXSID20452022
    • 2-Piperidinecarboxylic acid, 4-hydroxy-, (2S,4S)-
    • trans-4-Hydroxypiperidine-2-carboxylic acid
    • (2s,4s)-4-hydroxypipecolic acid
    • (2S,4S)-4-Hydroxypiperidine-2-carboxylicacid
    • 1622-20-4
    • Inchi: 1S/C6H11NO3/c8-4-1-2-7-5(3-4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5-/m0/s1
    • InChI Key: KRHNXNZBLHHEIU-WHFBIAKZSA-N
    • SMILES: O[C@H]1CCN[C@H](C(=O)O)C1

Computed Properties

  • Exact Mass: 145.07393
  • Monoisotopic Mass: 145.07389321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 137
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 69.6Ų
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: -3

Experimental Properties

  • PSA: 69.56

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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(2S,4S)-4-Hydroxypiperidine-2-carboxylic acid Related Literature

Additional information on (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid

Overview of (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid (CAS No. 4382-31-4)

(2S,4S)-4-Hydroxypiperidine-2-carboxylic acid (CAS No. 4382-31-4) is a chiral amino acid derivative that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a hydroxy group and a carboxylic acid moiety, which confer it with diverse biological activities and potential therapeutic applications.

The chiral nature of (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid makes it an important building block in the synthesis of various bioactive molecules. The presence of the hydroxy group at the 4-position of the piperidine ring and the carboxylic acid at the 2-position provides multiple functional handles for chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties.

Recent studies have highlighted the potential of (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid in various therapeutic areas. For instance, research published in the *Journal of Medicinal Chemistry* has shown that derivatives of this compound exhibit potent anti-inflammatory and antioxidant properties. These findings suggest that (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid could be a valuable starting point for the development of new drugs targeting inflammatory diseases and oxidative stress-related conditions.

In addition to its biological activities, (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid has been explored as a key intermediate in the synthesis of peptide-based therapeutics. The ability to incorporate this compound into peptide sequences can enhance the stability and bioavailability of the resulting peptides, making them more suitable for clinical applications. This is particularly relevant in the development of peptides for treating neurodegenerative disorders and cancer.

The synthetic accessibility of (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid has also been a focus of recent research. A study published in *Organic Letters* described an efficient and scalable method for synthesizing this compound using enantioselective catalysis. This approach not only improves the yield and purity of the product but also reduces the environmental impact associated with traditional synthetic routes.

From a pharmacological perspective, (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid has shown promise in modulating various biological pathways. For example, it has been reported to interact with specific G protein-coupled receptors (GPCRs), which are key targets for many drugs used in treating cardiovascular diseases and metabolic disorders. The ability to fine-tune the interactions between (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid and GPCRs through chemical modifications opens up new avenues for drug discovery.

Furthermore, (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid has been investigated for its potential as a prodrug precursor. Prodrugs are inactive compounds that are converted into their active form within the body through metabolic processes. By designing prodrugs based on (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid, researchers aim to improve the pharmacokinetic properties and reduce side effects associated with certain therapeutic agents.

In conclusion, (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid (CAS No. 4382-31-4) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for developing new therapeutic agents targeting a wide range of diseases. Ongoing research continues to uncover new applications and optimization strategies for this important molecule.

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